molecular formula C17H12N2O B14527744 Benzonitrile, 4-[(2-oxo-1(2H)-quinolinyl)methyl]- CAS No. 62455-78-1

Benzonitrile, 4-[(2-oxo-1(2H)-quinolinyl)methyl]-

Cat. No.: B14527744
CAS No.: 62455-78-1
M. Wt: 260.29 g/mol
InChI Key: LZZOAIIHTNQARH-UHFFFAOYSA-N
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Description

Benzonitrile, 4-[(2-oxo-1(2H)-quinolinyl)methyl]- is a chemical compound with the molecular formula C17H12N2O and a molecular weight of 260.29 g/mol . This compound is characterized by the presence of a benzonitrile group attached to a quinoline moiety, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing benzonitrile derivatives involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a catalyst. This method is advantageous due to its mild reaction conditions and low production cost . Another approach involves the cyanation of benzene halides or toluene halides with ammonia .

Industrial Production Methods

Industrial production of benzonitrile derivatives often employs the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile . This method is efficient and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-[(2-oxo-1(2H)-quinolinyl)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, primary amines, and various substituted benzonitrile derivatives .

Scientific Research Applications

Benzonitrile, 4-[(2-oxo-1(2H)-quinolinyl)methyl]- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of benzonitrile, 4-[(2-oxo-1(2H)-quinolinyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzonitrile, 4-[(2-oxo-1(2H)-quinolinyl)methyl]- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its quinoline moiety differentiates it from other benzonitrile derivatives, making it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

62455-78-1

Molecular Formula

C17H12N2O

Molecular Weight

260.29 g/mol

IUPAC Name

4-[(2-oxoquinolin-1-yl)methyl]benzonitrile

InChI

InChI=1S/C17H12N2O/c18-11-13-5-7-14(8-6-13)12-19-16-4-2-1-3-15(16)9-10-17(19)20/h1-10H,12H2

InChI Key

LZZOAIIHTNQARH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=O)N2CC3=CC=C(C=C3)C#N

Origin of Product

United States

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